molecular formula C8H10N2O2 B12072591 3-Methyl-5-nitrobenzylamine

3-Methyl-5-nitrobenzylamine

Cat. No.: B12072591
M. Wt: 166.18 g/mol
InChI Key: FZUDXCDLHZFBSF-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzylamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitrobenzylamine typically involves the nitration of 3-methylbenzylamine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitrobenzylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-Methyl-5-aminobenzylamine.

    Substitution: Depending on the nucleophile, various substituted benzylamines.

    Oxidation: 3-Methyl-5-nitrobenzoic acid.

Scientific Research Applications

3-Methyl-5-nitrobenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzylamine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrobenzylamine: Similar structure but with the nitro group at the fourth position.

    3-Methyl-2-nitrobenzylamine: Similar structure but with the nitro group at the second position.

    4-Methyl-5-nitrobenzylamine: Similar structure but with the methyl group at the fourth position.

Uniqueness

3-Methyl-5-nitrobenzylamine is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific substitution pattern can affect the compound’s electronic properties, steric interactions, and overall stability, leading to different applications and effects.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(3-methyl-5-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5,9H2,1H3

InChI Key

FZUDXCDLHZFBSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])CN

Origin of Product

United States

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